Isotopic Purity ≥98 atom % D Enables a +9 Da Mass Shift for Unambiguous MS Quantification
n-Pentyl-2,2,3,3,4,4,5,5,5-d9 alcohol provides a nominal mass shift of +9 Da relative to unlabeled n-pentanol (C₅H₁₂O, MW 88.15 g/mol), with an isotopic enrichment of ≥98 atom % D . This shift ensures that the internal standard and analyte signals are fully resolved in the mass spectrometer, eliminating cross‑talk and enabling accurate peak‑area ratio calculations. In contrast, unlabeled n-pentanol cannot be used as an internal standard because it is indistinguishable from the analyte. Other deuterated pentanols, such as n-pentyl alcohol‑d12 (MW 100.22 g/mol, +12 Da shift), offer an even larger mass difference but at the cost of a more pronounced chromatographic H/D isotope effect [1].
| Evidence Dimension | Mass shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | +9 Da (MW 97.20 g/mol) |
| Comparator Or Baseline | n-Pentyl alcohol‑d12: +12 Da (MW 100.22 g/mol); unlabeled n-pentanol: 0 Da |
| Quantified Difference | Target compound provides sufficient mass separation while minimizing chromatographic isotope effect. |
| Conditions | Nominal mass calculation based on molecular formulas: C₅H₃D₉O vs. C₅D₁₂O vs. C₅H₁₂O. |
Why This Matters
The +9 Da shift allows reliable MS quantification without the excessive retention‑time shift often observed with fully deuterated analogs, maintaining co‑elution and accurate matrix‑effect correction.
- [1] Tsikas, D. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC‑MS. Metabolites 2025, 15(1), 43. (Describes the chromatographic H/D isotope effect and its magnitude.) View Source
